molecular formula C12H10F2N2O B3105000 3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine CAS No. 151411-13-1

3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine

Cat. No. B3105000
M. Wt: 236.22 g/mol
InChI Key: LBZQPIOLPBOVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08778964B2

Procedure details

At RT, 51 g of sodium methoxide (953 mmol, 1.05 equivalents) were initially charged in 1000 ml of methanol, 100 g of 2-amino-3-hydroxypyridine (908 mmol, 1 equivalent) were added and the mixture was stirred at RT for 15 min. The reaction mixture was concentrated under reduced pressure, the residue was taken up in 2500 ml of DMSO and 197 g of 2,6-difluorobenzyl bromide (953 mmol, 1.05 equivalents) were added. After 4 h at RT, the reaction mixture was poured into 20 l of water and stirred for 15 min, and the solid was filtered off. The solid was washed with 1 l of water, 100 ml of isopropanol and 500 ml of petroleum ether and dried under high vacuum. This gave 171 g of the title compound (78% of theory).
Name
sodium methoxide
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
197 g
Type
reactant
Reaction Step Three
Name
Quantity
20 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[NH2:4][C:5]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][N:6]=1.[F:12][C:13]1[CH:20]=[CH:19][CH:18]=[C:17]([F:21])[C:14]=1[CH2:15]Br.O>CO>[F:12][C:13]1[CH:20]=[CH:19][CH:18]=[C:17]([F:21])[C:14]=1[CH2:15][O:11][C:10]1[C:5]([NH2:4])=[N:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
51 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1000 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
NC1=NC=CC=C1O
Step Three
Name
Quantity
197 g
Type
reactant
Smiles
FC1=C(CBr)C(=CC=C1)F
Step Four
Name
Quantity
20 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
WAIT
Type
WAIT
Details
After 4 h at RT
Duration
4 h
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
The solid was washed with 1 l of water, 100 ml of isopropanol and 500 ml of petroleum ether
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
FC1=C(COC=2C(=NC=CC2)N)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.